4-Acetamido-2'-amino-2-nitrodiphenyl sulphide
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Overview
Description
4-Acetamido-2’-amino-2-nitrodiphenyl sulphide is a complex organic compound characterized by its unique molecular structure. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound’s structure includes an acetamido group, an amino group, and a nitro group attached to a diphenyl sulphide backbone, making it a subject of interest for researchers.
Preparation Methods
The synthesis of 4-Acetamido-2’-amino-2-nitrodiphenyl sulphide typically involves multiple steps, including nitration, reduction, and acylation reactions. The general synthetic route can be summarized as follows:
Reduction: The reduction of the nitro group to an amino group.
Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. These conditions include controlled temperatures, specific catalysts, and precise reaction times.
Chemical Reactions Analysis
4-Acetamido-2’-amino-2-nitrodiphenyl sulphide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can further modify the nitro and amino groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include strong acids, bases, and specific catalysts. The major products formed depend on the reaction conditions and the reagents used.
Scientific Research Applications
4-Acetamido-2’-amino-2-nitrodiphenyl sulphide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Acetamido-2’-amino-2-nitrodiphenyl sulphide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, affecting their function. The pathways involved include:
Enzyme inhibition: The compound can inhibit certain enzymes, altering metabolic pathways.
Protein binding: It can bind to proteins, affecting their structure and function.
Comparison with Similar Compounds
4-Acetamido-2’-amino-2-nitrodiphenyl sulphide can be compared with similar compounds such as:
- 4-Acetamido-2’-amino-2-nitrodiphenyl ether
- 4-Acetamido-2’-amino-2-nitrodiphenyl methane
These compounds share similar functional groups but differ in their backbone structures, leading to different chemical properties and applications. The uniqueness of 4-Acetamido-2’-amino-2-nitrodiphenyl sulphide lies in its diphenyl sulphide backbone, which imparts specific chemical and physical properties.
Properties
IUPAC Name |
N-[4-(2-aminophenyl)sulfanyl-3-nitrophenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S/c1-9(18)16-10-6-7-14(12(8-10)17(19)20)21-13-5-3-2-4-11(13)15/h2-8H,15H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQOIFOJPTWEEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)SC2=CC=CC=C2N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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